molecular formula C13H12FN B14860150 (4-Fluorobiphenyl-2-yl)methanamine

(4-Fluorobiphenyl-2-yl)methanamine

Cat. No.: B14860150
M. Wt: 201.24 g/mol
InChI Key: RDLKXPRMCZGCJR-UHFFFAOYSA-N
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Description

(4-Fluorobiphenyl-2-yl)methanamine is an organic compound with the molecular formula C13H12FN. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobiphenyl-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobiphenyl-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Fluorobiphenyl-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-Fluorobiphenyl-2-yl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobiphenyl-2-yl)methanamine
  • (4-Bromobiphenyl-2-yl)methanamine
  • (4-Iodobiphenyl-2-yl)methanamine

Uniqueness

(4-Fluorobiphenyl-2-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

(5-fluoro-2-phenylphenyl)methanamine

InChI

InChI=1S/C13H12FN/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

RDLKXPRMCZGCJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)CN

Origin of Product

United States

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